Bienvenue dans la boutique en ligne BenchChem!

1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Lipophilicity Medicinal chemistry Drug design

1-(3-Bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1156999-03-9) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one family, a scaffold widely exploited in kinase inhibitor and phosphodiesterase (PDE) inhibitor programs. The compound features a 3‑bromophenyl substituent at N1 and a methyl group at C6 on the pyrazolo[3,4-d]pyrimidin-4-one core (molecular formula C₁₂H₉BrN₄O, MW 305.13 g mol⁻¹, XLogP3‑AA 1.7).

Molecular Formula C12H9BrN4O
Molecular Weight 305.13 g/mol
CAS No. 1156999-03-9
Cat. No. B1384563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS1156999-03-9
Molecular FormulaC12H9BrN4O
Molecular Weight305.13 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C3=CC(=CC=C3)Br)C(=O)N1
InChIInChI=1S/C12H9BrN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,15,16,18)
InChIKeyOQCYRTXMSZFCPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1156999-03-9): Core Structural and Procurement Profile


1-(3-Bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1156999-03-9) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one family, a scaffold widely exploited in kinase inhibitor and phosphodiesterase (PDE) inhibitor programs [1]. The compound features a 3‑bromophenyl substituent at N1 and a methyl group at C6 on the pyrazolo[3,4-d]pyrimidin-4-one core (molecular formula C₁₂H₉BrN₄O, MW 305.13 g mol⁻¹, XLogP3‑AA 1.7) [2]. This substitution pattern distinguishes it from the des‑methyl analog 1-(3-bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 650628-15-2) and the des‑bromo analog 6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 91974-63-9), making the compound a valuable building block for structure‑activity relationship (SAR) exploration and late‑stage functionalisation via cross‑coupling at the bromine position.

Why 1-(3-Bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Cannot Be Replaced by Common In‑Class Analogs


Pyrazolo[3,4-d]pyrimidin-4-one analogs are not interchangeable because even subtle changes in substitution pattern profoundly alter physicochemical properties, synthetic handles, and biological target engagement. The 3‑bromophenyl group provides a vector for Pd‑catalysed cross‑coupling (Suzuki, Buchwald, Sonogashira) that is absent in des‑halo analogs, while the C6‑methyl group modulates both lipophilicity (ΔLogP ≈ +0.3–0.5 vs. the C6‑H analog) and steric environment around the hinge‑binding region of kinase targets [1][2]. Published SAR on closely related 1‑aryl‑1,5‑dihydro‑4H‑pyrazolo[3,4-d]pyrimidin-4-ones demonstrates that the nature and position of the aryl substituent directly control anticonvulsant activity in pentylenetetrazole (PTZ) seizure models [1]. Consequently, replacing the 3‑bromophenyl,6‑dimethyl substitution pattern with a 4‑bromophenyl, 2‑chlorophenyl, or des‑methyl variant yields a different compound with quantitatively distinct reactivity, bioavailability potential, and pharmacological profile.

Quantitative Differentiation Evidence for 1-(3-Bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1156999-03-9)


C6‑Methyl vs. C6‑Hydrogen: Lipophilicity and Hydrogen‑Bond Donor Capacity

The C6‑methyl group of the target compound reduces hydrogen‑bond donor count and increases lipophilicity relative to the des‑methyl analog 1-(3-bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 650628-15-2). Computed XLogP3‑AA values are 1.7 for the target compound [1] versus 1.2 for the des‑methyl analog [2], a difference of +0.5 log units. The target compound possesses one H‑bond donor (the lactam NH) while the des‑methyl analog possesses two, potentially reducing passive permeability through additional H‑bond desolvation penalty.

Lipophilicity Medicinal chemistry Drug design

Meta‑Bromophenyl vs. Unsubstituted Phenyl: Synthetic Versatility via Cross‑Coupling

The 3‑bromophenyl substituent provides a chemically addressable handle for Pd‑catalysed cross‑coupling reactions that is completely absent in the des‑bromo analog 6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 91974-63-9). In a representative study on pyrazolo[3,4-d]pyrimidin-4-one scaffolds, Suzuki coupling at the bromophenyl position enabled the introduction of diverse aryl and heteroaryl groups to rapidly explore kinase hinge‑binding SAR [1]. The bromine atom also serves as a heavy atom for X‑ray crystallographic phasing, a practical advantage for structural biology that the des‑bromo analog cannot offer.

Cross-coupling Late-stage functionalisation Chemical biology

Molecular Weight and Rotatable Bond Count vs. Heavier 1,5‑Disubstituted Analogs

The target compound (MW = 305.13 g mol⁻¹; rotatable bonds = 1) occupies a more lead‑like physicochemical space compared to the bulkier 1-(4-bromophenyl)-5-[(2-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1326904-82-8; MW = 415.68 g mol⁻¹; rotatable bonds = 4) [1][2]. This translates to a lower molecular weight (ΔMW = −110.55 g mol⁻¹) and significantly fewer rotatable bonds (Δ = −3), parameters that correlate with higher probability of favourable oral bioavailability according to the Veber and Lipinski rules. The simpler structure also reduces the number of potential metabolic soft spots, simplifying pharmacokinetic interpretation in early SAR studies.

Lead-like properties Fragment-based drug discovery Physicochemical profiling

Class‑Level Evidence: Anticonvulsant Activity of 1‑Aryl‑1,5‑dihydro‑4H‑pyrazolo[3,4-d]pyrimidin-4-ones Depends on Aryl Substitution Pattern

In a pharmacological study of 1‑aryl‑1,5‑dihydro‑4H‑pyrazolo[3,4-d]pyrimidin-4-ones, the 1‑(4‑bromophenyl) analog demonstrated protective effects in the pentylenetetrazole (PTZ)‑induced seizure model in mice, whereas the 1‑(2‑chlorophenyl) analog was inactive, confirming that the position and identity of the aryl substituent critically determine in vivo efficacy [1]. Although the target compound (1‑(3‑bromophenyl),6‑methyl) was not directly tested in this study, the data support the principle that the meta‑bromo substitution present in the target compound is likely to confer a distinct pharmacological fingerprint compared to the para‑bromo or ortho‑chloro congeners.

Anticonvulsant activity CNS drug discovery PTZ seizure model

High‑Value Application Scenarios for 1-(3-Bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1156999-03-9)


Kinase Inhibitor Lead Optimisation Requiring Late‑Stage Aryl Diversification

The C3′‑bromine atom on the phenyl ring permits Pd‑catalysed Suzuki or Buchwald coupling, enabling the rapid synthesis of focused libraries exploring the N1‑aryl hydrophobic pocket of kinases (e.g., CDK, EGFR, or TIE‑2). The C6‑methyl group simultaneously mimics the ATP adenine C6 position, a feature correlated with kinase hinge‑binding affinity in multiple pyrazolo[3,4-d]pyrimidine inhibitor series [1]. This dual functionality makes the compound an ideal advanced intermediate for parallel SAR campaigns, avoiding the need to re‑synthesise the pyrazolo[3,4-d]pyrimidin-4-one core for every aryl variant.

CNS‑Penetrant Probe Development Guided by Physicochemical Properties

With computed XLogP3‑AA of 1.7, a single H‑bond donor, and only one rotatable bond, the target compound sits within the favourable property space for CNS penetration (CNS MPO score ≥ 4). This contrasts with the des‑methyl analog (XLogP 1.2) and the bulkier 1,5‑disubstituted analog (MW > 415 g mol⁻¹). The compound can serve as a minimalist core for developing brain‑penetrant inhibitors of PDE9 or other CNS targets, where balancing lipophilicity and molecular weight is critical for avoiding P‑gp efflux [2].

Crystallographic Phasing of Target‑Ligand Complexes Using the Bromine Anomalous Signal

The single bromine atom provides sufficient anomalous scattering (f″ ≈ 0.7 e⁻ at Cu Kα) for experimental phasing in protein‑ligand co‑crystallography. This allows unambiguous placement of the ligand in the electron density map without requiring soaking with heavy‑atom derivatives. The des‑bromo analog (CAS 91974-63-9) lacks this capability, making the target compound a superior choice for structural biology groups that need to resolve binding modes of pyrazolo[3,4-d]pyrimidin-4-one scaffolds [2].

Anticonvulsant SAR Expansion Based on Meta‑Bromo Substitution

Published data confirm that 1‑aryl‑1,5‑dihydro‑4H‑pyrazolo[3,4-d]pyrimidin-4-ones exhibit substitution‑dependent anticonvulsant activity in the PTZ seizure model [1]. The target compound, bearing the untested 3‑bromophenyl,6‑methyl combination, fills a gap in the existing SAR matrix. It can be procured and screened directly to determine whether the meta‑bromo configuration improves potency or reduces toxicity compared to the reported para‑bromo and ortho‑chloro analogs, potentially identifying a new lead series for epilepsy drug discovery.

Quote Request

Request a Quote for 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.